Cas no 837-73-0 (Acridinium,3,6-diamino-10-methyl-)

Acridinium,3,6-diamino-10-methyl- structure
837-73-0 structure
Product Name:Acridinium,3,6-diamino-10-methyl-
CAS No:837-73-0
MF:C14H14N3
MW:224.281062602997
CID:724408
PubChem ID:2016
Update Time:2025-04-19

Acridinium,3,6-diamino-10-methyl- Chemical and Physical Properties

Names and Identifiers

    • Acridinium,3,6-diamino-10-methyl-
    • 10-methylacridin-10-ium-3,6-diamine
    • 3,6-diamino-10-methylacridinium
    • ACRIDINIUM, 3,6-DIAMINO-10-METHYL-
    • 5-22-11-00323 (Beilstein Handbook Reference)
    • SPBio_000251
    • SMR001306812
    • IDI1_000244
    • 10-methyl-3,6-diaminoacridinium chloride
    • SBI-0051559.P002
    • acriflavinium
    • XSIOKTWDEOJMGG-UHFFFAOYSA-
    • J276XBF77Z
    • cid_2016
    • KBioSS_001232
    • Spectrum_000752
    • MLS002207307
    • cid_15558347
    • BDBM200233
    • Acriflavon
    • Spectrum2_000066
    • KBio2_006368
    • BSPBio_002076
    • NSC2755
    • NS00001782
    • Q27128060
    • Flavine
    • KBio3_001576
    • Spectrum4_000385
    • Spectrum5_001306
    • CHEMBL1184529
    • DTXSID30232534
    • (6-amino-10-methyl-acridin-10-ium-3-yl)amine;chloride;hydrochloride
    • KBio2_003800
    • NINDS_000244
    • BRN 3553796
    • Spectrum3_000598
    • CHEBI:60585
    • KBioGR_000909
    • NCGC00178831-01
    • KBio1_000244
    • SCHEMBL278580
    • 10-methylacridin-10-ium-3,6-diamine chloride
    • 3,6-Diamino-10-methylacridine
    • 3,6-DIAMINO-10-METHYLACRIDIN-10-IUM
    • BDBM114204
    • Panflavin
    • KBio2_001232
    • Xanthacridine
    • InChI=1/C14H13N3/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17/h2-8H,1H3,(H3,15,16)/p+1
    • 837-73-0
    • AB00053810_11
    • DivK1c_000244
    • Inchi: 1S/C14H13N3/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17/h2-8H,1H3,(H3,15,16)/p+1
    • InChI Key: XSIOKTWDEOJMGG-UHFFFAOYSA-O
    • SMILES: [N+]1(C)C2C=C(C=CC=2C=C2C=CC(=CC=12)N)N

Computed Properties

  • Exact Mass: 224.118772459g/mol
  • Monoisotopic Mass: 224.118772459g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 55.9Ų
Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent